12(R)-Hete

Thromboxane receptor antagonism Platelet aggregation Vascular biology

12(R)-Hydroxyeicosatetraenoic acid (12(R)-HETE) is a stereospecific eicosanoid derived from arachidonic acid metabolism. Unlike the more abundant platelet-derived 12(S)-enantiomer, 12(R)-HETE is primarily synthesized via cytochrome P450 monooxygenases and the 12R-lipoxygenase pathway, with significant expression in corneal epithelium, psoriatic skin, and inflamed tissues.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 82337-46-0
Cat. No. B032252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12(R)-Hete
CAS82337-46-0
Synonyms12 S Hydroxyeicosatetraenoic Acid
12-HETE
12-Hydroxy-5,8,10,14-eicosatetraenoic Acid
12-R-HETE
12-S-HETE
12-S-Hydroxyeicosatetraenoic Acid
Acid, 12-S-Hydroxyeicosatetraenoic
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m1/s1
InChIKeyZNHVWPKMFKADKW-ZYBDYUKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

12(R)-HETE (CAS 82337-46-0) Procurement Guide: Stereospecific Eicosanoid for Cardiovascular, Inflammatory, and Ophthalmic Research


12(R)-Hydroxyeicosatetraenoic acid (12(R)-HETE) is a stereospecific eicosanoid derived from arachidonic acid metabolism . Unlike the more abundant platelet-derived 12(S)-enantiomer, 12(R)-HETE is primarily synthesized via cytochrome P450 monooxygenases and the 12R-lipoxygenase pathway, with significant expression in corneal epithelium, psoriatic skin, and inflamed tissues [1]. This (R)-configuration metabolite demonstrates receptor binding profiles and biological activities that are distinct from, and in several key assays superior to, its (S)-enantiomer counterpart, making it an essential reference standard for studies requiring enantiomer-specific interrogation of eicosanoid signaling pathways.

Why 12(R)-HETE Cannot Be Substituted by Racemic 12-HETE or 12(S)-HETE in Enantiomer-Specific Studies


Generic substitution of 12(R)-HETE with racemic (±)12-HETE or the more commercially prevalent 12(S)-HETE is scientifically invalid for applications requiring stereochemical fidelity. Multiple independent studies have established that the biological actions of 12(R)-HETE and 12(S)-HETE differ substantially across receptor binding, enzyme inhibition, vascular modulation, and chemotactic activity [1]. In several critical assays—including TP receptor antagonism, Na+/K+-ATPase inhibition, and duration of renal effects—the (R)-enantiomer demonstrates quantitatively greater potency or prolonged activity compared to the (S)-form [2]. Furthermore, the GPR31 receptor displays exclusive high-affinity binding for 12(S)-HETE with no affinity for 12(R)-HETE, confirming that these enantiomers engage distinct receptor populations [3]. Consequently, researchers requiring enantiomerically pure 12(R)-HETE for target validation, receptor profiling, or biomarker quantification must procure the single enantiomer rather than racemic mixtures or alternative isomers.

12(R)-HETE Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decision Support


12(R)-HETE vs 12(S)-HETE: Superior TP Receptor Binding Affinity and Platelet Aggregation Inhibition

In radioligand competition binding assays using washed human platelets, 12(R)-HETE demonstrated approximately 2.8-fold higher affinity for the thromboxane A2/prostaglandin H2 (TP) receptor compared to its 12(S) enantiomer [1]. The rank order of potency was confirmed across multiple independent studies, with 12(R)-HETE consistently exhibiting superior TP receptor antagonism relative to 12(S)-HETE, 15(S)-HETE, and 5(S)-HETE . In functional assays, 12(R)-HETE inhibited platelet aggregation induced by the TP receptor agonist I-BOP with an IC50 of 3.6 μM [2].

Thromboxane receptor antagonism Platelet aggregation Vascular biology

12(R)-HETE vs 12(S)-HETE: Greater Vasorelaxation Efficacy in Preconstricted Arteries

In mouse mesenteric arteries preconstricted with the thromboxane mimetic U46619, 12(R)-HETE produced significantly greater maximum vasorelaxation than 12(S)-HETE [1]. Neither enantiomer caused vasoconstriction, and both acted as competitive TP receptor antagonists. In radioligand binding studies performed in the same study using mouse platelets, 12(R)-HETE displaced [3H]SQ29548 binding with an IC50 of 0.32 μM, compared to 1.73 μM for 12(S)-HETE [2].

Vascular tone modulation Endothelial function TP receptor antagonism

12(R)-HETE vs 12(S)-HETE: Prolonged Duration of Renal Diuretic and Natriuretic Effects

In the rat isolated perfused kidney model, both enantiomers produced initial doubling of urine volume and electrolyte excretion; however, the effects of 12(R)-HETE were sustained across all three post-treatment clearance periods, whereas 12(S)-HETE effects returned to control values by the second post-treatment period [1]. At a higher dose of 40 nmol, 12(R)-HETE significantly reduced the usual rate of decline in glomerular filtration rate and produced greater initial increases in urine volume and sodium excretion than the 20 nmol dose [2]. Both isomers reduced renin concentration by approximately 50%, with the (R)-isomer again showing more prolonged inhibition [3].

Renal pharmacology Electrolyte excretion Sustained pharmacodynamics

12(R)-HETE vs 12(S)-HETE: Enantioselective Na+/K+-ATPase Inhibition

12(R)-HETE inhibits ouabain-sensitive Na+/K+-ATPase from bovine corneal epithelium in a concentration-dependent manner with an IC50 of 1 × 10⁻⁶ M (1 μM) [1]. In contrast, its enantiomer 12(S)-HETE showed no inhibitory activity at concentrations of 10⁻⁷ M and 10⁻⁶ M, requiring higher doses to produce any effect—a phenomenon also observed with arachidonic acid itself [2]. This stereospecific enzyme inhibition is functionally relevant: topical administration of 12(R)-HETE at doses of 1, 10, or 50 μg/eye reduces intraocular pressure in rabbits [3].

Na+/K+-ATPase inhibition Ion transport Ophthalmic pharmacology

12(R)-HETE vs 12(S)-HETE: Stereospecific Vascular Modulation in Rabbit Aorta

In rabbit thoracic aortic rings, the vascular activity of 12(R)-HETE and 12(S)-HETE was assessed under two experimental conditions [1]. In vessels contracted in K⁺-free media, 12(R)-HETE inhibited KCl-induced relaxations in a concentration-dependent manner, whereas 12(S)-HETE had little effect [2]. Additionally, 12(R)-HETE—but not 12(S)-HETE—potentiated phenylephrine-induced contractions of aortic rings in normal buffer [3]. These effects are attributed to 12(R)-HETE's stereospecific inhibition of Na+/K+-ATPase activity.

Vascular smooth muscle Na+/K+-ATPase Phenylephrine potentiation

12(R)-HETE vs 5(S)-HETE, 12(S)-HETE, and 15(S)-HETE: Superior TP Receptor Antagonism Among HETE Family Members

A systematic comparison of mono-HETE family members at the human platelet thromboxane A2/prostaglandin H2 receptor revealed that 12(R)-HETE exhibits the highest receptor affinity among tested HETEs, with an IC50 of 0.73 μM [1]. The rank order of potency for TP receptor binding inhibition was: 12(R)-HETE (0.73 μM) > 15(S)-HETE (2.0 μM) ≈ 12(S)-HETE (2.06 μM) > 5(S)-HETE (>25 μM) . This stereoselective inhibition was confirmed in functional platelet aggregation assays where the same rank order of potency was observed [2].

HETE structure-activity relationship Thromboxane receptor Eicosanoid pharmacology

12(R)-HETE Recommended Application Scenarios Based on Verified Quantitative Differentiation


Thromboxane (TP) Receptor Pharmacology and Antagonist Development

Use 12(R)-HETE as the preferred endogenous reference antagonist for TP receptor binding and functional studies. With an IC50 of 0.73 μM for TP receptor binding and 3.6 μM for I-BOP-induced platelet aggregation inhibition, 12(R)-HETE provides higher potency than 12(S)-HETE (IC50 = 2.06 μM), 15(S)-HETE (IC50 = 2.0 μM), and 5(S)-HETE (IC50 > 25 μM). This enhanced affinity makes 12(R)-HETE particularly suitable for competition binding assays and as a positive control in screening campaigns for novel TP receptor modulators [1][2].

Vascular Biology and Endothelial Function Studies

Employ 12(R)-HETE for experiments requiring robust TP receptor-mediated vasorelaxation responses. In mouse mesenteric arteries preconstricted with U46619, 12(R)-HETE produces 91.4% maximum relaxation compared to 71.8% for 12(S)-HETE, offering a wider dynamic range for pharmacological studies. The compound is particularly valuable for investigating endothelium-dependent relaxation mechanisms and for distinguishing TP receptor-dependent from TP receptor-independent vascular effects [1][3].

Ophthalmic Research: Na+/K+-ATPase Modulation and Intraocular Pressure Studies

Select 12(R)-HETE for studies targeting corneal Na+/K+-ATPase inhibition or intraocular pressure regulation. With an IC50 of 1 μM for ouabain-sensitive Na+/K+-ATPase inhibition (versus no activity for 12(S)-HETE at this concentration), 12(R)-HETE is the active enantiomer in this pathway. Topical administration at 1-50 μg/eye reduces intraocular pressure in rabbits, making this compound essential for research on aqueous humor dynamics, corneal transparency maintenance, and ocular hypertension mechanisms [2][4].

Analytical Method Development: Chiral HPLC/MS Reference Standard

Use 12(R)-HETE as a certified enantiomerically pure reference standard for chiral chromatographic method development and validation. Documented retention times for 12(R)-HETE under chiral LC-MS/MS conditions are 10.140-10.181 min, clearly resolved from 12(S)-HETE (12.890-12.971 min). This established chiral separation profile enables accurate quantification of 12(R)-HETE versus 12(S)-HETE in biological samples, which is critical for studies distinguishing CYP450-derived versus lipoxygenase-derived 12-HETE pools in tissues including psoriatic skin, cornea, and inflamed vasculature [5].

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